[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea
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Overview
Description
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea is a complex organic compound that features an indole moiety, a pyrazole ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea typically involves the condensation of 1-methylindole-3-carboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and celecoxib contain the pyrazole ring and are used in medicinal chemistry.
Thiourea Derivatives: Thiourea itself and its derivatives, such as phenylthiourea, are known for their diverse chemical reactivity.
Uniqueness
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea is unique due to the combination of the indole, pyrazole, and thiourea functionalities in a single molecule
Properties
Molecular Formula |
C20H18N6S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H18N6S/c1-25-13-17(16-9-5-6-10-18(16)25)19-14(11-22-23-20(21)27)12-26(24-19)15-7-3-2-4-8-15/h2-13H,1H3,(H3,21,23,27)/b22-11- |
InChI Key |
LFFFLFFNQAENNC-JJFYIABZSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN(C=C3/C=N\NC(=S)N)C4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN(C=C3C=NNC(=S)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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